molecular formula C17H16ClN5OS B2817969 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 880802-56-2

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No. B2817969
CAS RN: 880802-56-2
M. Wt: 373.86
InChI Key: BWUXOXHXYWZCNX-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound with a wide range of biological activities . It has been synthesized and evaluated for its antiviral activity .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular formula of the compound is C8H6ClN3S . The structure includes a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .


Chemical Reactions Analysis

The compound is synthesized through a series of reactions including esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 229-233 °C (lit.) . Its molecular weight is 211.67 .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and screened for its in vitro preliminary antimicrobial activity . It has shown moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans .

Antifungal Activity

The compound has demonstrated potent antifungal activity against Candida albicans and Candida glabrata . This makes it a potential candidate for the development of new antifungal drugs.

Antibacterial Activity

The compound has shown antibacterial activity against Gram-negative bacteria . This suggests its potential use in the treatment of infections caused by these types of bacteria.

Synthesis and Characterization

The compound has been synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol . Its characterization was performed utilizing FTIR spectroscopy, 1HNMR and CHNS elemental analysis, and by measurements of their physical properties .

Density Functional Theory (DFT) Study

A Density Functional Theory (DFT) study of the compound has been conducted . This theoretical study helps in understanding the electronic structure of the molecule, which is crucial for predicting its reactivity and other properties.

Structure-Activity Relationship (SAR) Analysis

An analysis of the structure-activity relationship (SAR) showed that changes in the position of the hydroxyl group did not significantly affect antimicrobial activity . This information is valuable for the design and synthesis of new derivatives with improved activity.

Mechanism of Action

While the exact mechanism of action is not specified, the compound’s antiviral activity may be related to the presence of the 1,3,4-thiadiazole moiety and the specific substituents on the molecule .

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c1-11-2-8-14(9-3-11)20-15(24)10-25-17-22-21-16(23(17)19)12-4-6-13(18)7-5-12/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUXOXHXYWZCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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